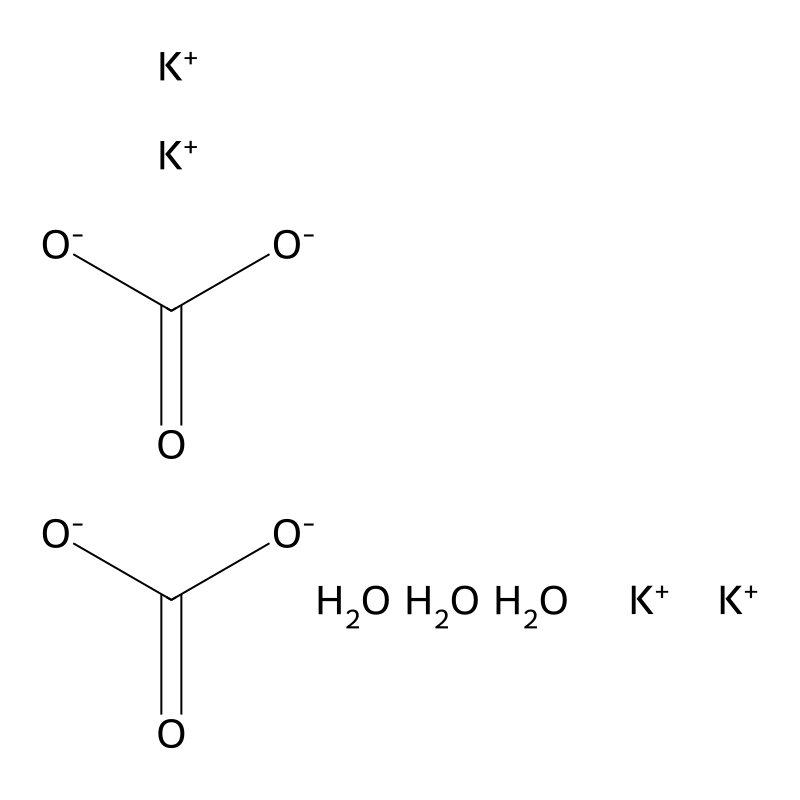tetrapotassium;dicarbonate;trihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Buffering Agent:
- Potassium carbonate sesquihydrate acts as a weak base and readily reacts with acids to form potassium bicarbonate and water. This buffering capacity makes it useful in maintaining a specific pH range in various experimental settings, including:
Precursor for Synthesis of Other Compounds:
- Potassium carbonate sesquihydrate serves as a readily available source of potassium ions (K+) and carbonate ions (CO3²⁻). These ions are essential building blocks for various inorganic and organic compounds.
- Synthesis of Metal Carbonates: It can be reacted with metal salts to precipitate various metal carbonates, which are crucial materials in catalysis, battery technology, and pigments.
- Organic Synthesis: Potassium carbonate can participate in various organic reactions, such as deprotonation, decarboxylation, and alkylation, facilitating the synthesis of complex organic molecules.
Research in CO2 Capture and Utilization:
- The ability of potassium carbonate sesquihydrate to react with carbon dioxide (CO2) makes it a potential candidate for CO2 capture technologies.
- Absorption of CO2: In aqueous solutions, potassium carbonate reacts with CO2 to form potassium bicarbonate, offering a potential method for capturing CO2 emissions from industrial processes.
- Regeneration of the Capture Agent: The captured CO2 can be regenerated from the solution by applying heat or lowering the pressure, allowing for the reuse of potassium carbonate sesquihydrate.
Carbonic acid, dipotassium salt, hydrate (2:3), also known as potassium carbonate sesquihydrate or potash sesquihydrate, is a chemical compound with the formula K₂CO₃ • 1.5H₂O. It is a white, hygroscopic (readily absorbs moisture) solid that is formed by the reaction of potassium hydroxide with carbon dioxide []. Potassium carbonate sesquihydrate has various applications in scientific research, including:
- Buffering agent: It can be used to prepare solutions with a specific pH due to its ability to react with both acids and bases.
- Precursor for other potassium compounds: It serves as a starting material for the synthesis of various other potassium salts [].
- Study of carbonate chemistry: Research on the behavior of carbonate ions (CO₃²⁻) in solution often utilizes potassium carbonate sesquihydrate.
Molecular Structure Analysis
Potassium carbonate sesquihydrate has a complex crystal structure. The core unit is the potassium carbonate (K₂CO₃) molecule, which features a planar arrangement of three oxygen atoms surrounding a central carbon atom. Two positively charged potassium ions (K⁺) balance the negative charge of the carbonate ion. Each potassium carbonate molecule is linked to water molecules (H₂O) through hydrogen bonding. The specific arrangement of these water molecules within the crystal lattice is what defines the "sesquihydrate" designation, meaning it contains one and a half water molecules per formula unit of potassium carbonate.
Chemical Reactions Analysis
Synthesis:
Potassium carbonate sesquihydrate can be synthesized by the reaction of potassium hydroxide (KOH) with carbon dioxide (CO₂) in an aqueous solution. The balanced chemical equation for this reaction is:
KOH (aq) + CO₂ (g) → K₂CO₃ (aq) + H₂O (l)
The resulting potassium carbonate solution can then be evaporated to crystallize the sesquihydrate form [].
Decomposition:
At high temperatures, potassium carbonate sesquihydrate loses its water molecules, decomposing into anhydrous potassium carbonate (K₂CO₃). The dehydration reaction can be represented by the following equation:
K₂CO₃ • 1.5H₂O (s) → K₂CO₃ (s) + 1.5H₂O (g) []
Other Reactions:
Potassium carbonate sesquihydrate can react with acids to neutralize them and form potassium salts and water. For example, its reaction with hydrochloric acid (HCl) is shown below:
K₂CO₃ (aq) + 2HCl (aq) → 2KCl (aq) + CO₂ (g) + H₂O (l) []
Physical and Chemical Properties
- Appearance: White, hygroscopic solid.
- Melting point: Decomposes at around 100°C (212°F) [].
- Boiling point: Not applicable, decomposes before boiling.
- Solubility: Highly soluble in water (212 g/L at 25°C), slightly soluble in alcohol [].
- Density: Around 2.2 g/cm³ [].
- pH: Aqueous solutions are slightly alkaline (pH around 10-11) due to the hydrolysis of carbonate ions [].







